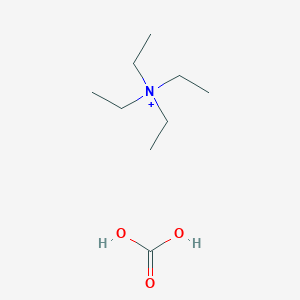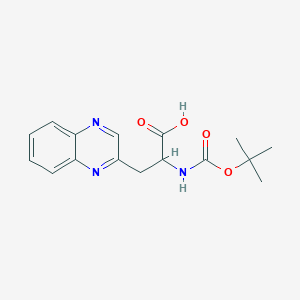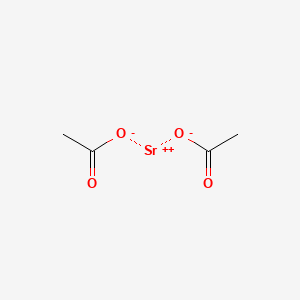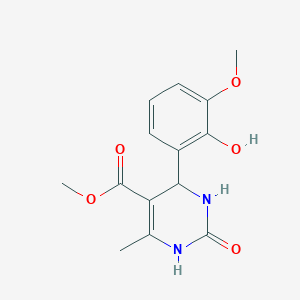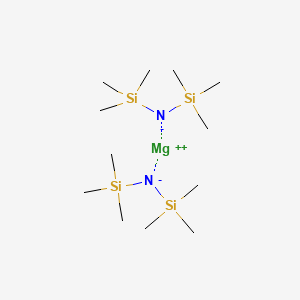
Bis(hexamethyldisilazido)magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium bis(hexamethyldisilazide) is an organometallic compound with the chemical formula C12H36MgN2Si4. It is commonly used as a strong base in organic synthesis and as a precursor in the synthesis of various complexes. This compound is known for its high reactivity and is often utilized in the polymerization of rac-lactide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium bis(hexamethyldisilazide) can be synthesized through the reaction of magnesium chloride with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF). The reaction typically proceeds as follows:
MgCl2+2LiN(SiMe3)2→Mg[N(SiMe3)2]2+2LiCl
The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process .
Industrial Production Methods
In industrial settings, the production of magnesium bis(hexamethyldisilazide) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically stored under an inert atmosphere to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium bis(hexamethyldisilazide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding magnesium salts.
Coordination Reactions: It can coordinate with various ligands to form complex structures.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bis(hexamethyldisilazide) include halides, weak acids, and various ligands. The reactions are typically carried out in anhydrous solvents such as THF or toluene under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving magnesium bis(hexamethyldisilazide) depend on the specific reaction conditions and reagents used. For example, in deprotonation reactions, the corresponding magnesium salts are formed, while in substitution reactions, the products are typically the substituted compounds .
Applications De Recherche Scientifique
Magnesium bis(hexamethyldisilazide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base in organic synthesis and as a precursor in the synthesis of various complexes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of magnesium bis(hexamethyldisilazide) involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming the corresponding magnesium salts, and can also participate in substitution and coordination reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium bis(trimethylsilyl)amide
- Sodium bis(trimethylsilyl)amide
- Zinc bis(trimethylsilyl)amide
- Magnesium bis(trifluoromethanesulfonimide)
Uniqueness
Magnesium bis(hexamethyldisilazide) is unique due to its high reactivity and versatility in various chemical reactions. It is particularly useful in the polymerization of rac-lactide and the synthesis of complex structures. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability .
Propriétés
Formule moléculaire |
C12H36MgN2Si4 |
|---|---|
Poids moléculaire |
345.07 g/mol |
Nom IUPAC |
magnesium;bis(trimethylsilyl)azanide |
InChI |
InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 |
Clé InChI |
WYPTZCBYSQFOQS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


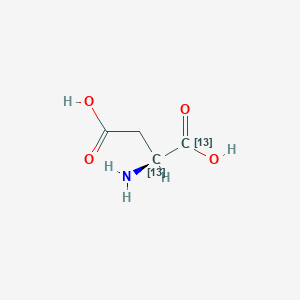
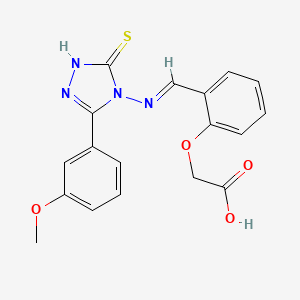
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
